

# Spectroscopic comparison of "Ethanone, 1-(1-cycloocten-1-yl)-" derivatives

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## Compound of Interest

Compound Name: Ethanone, 1-(1-cycloocten-1-yl)-

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## A Comparative Spectroscopic Analysis of $\alpha$ -Acetyl-Cycloalkene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of positional isomers of acetyl-cycloalkenes, specifically focusing on derivatives of cyclopentene and cyclohexene. While the primary focus is on readily available data for these six- and five-membered ring systems, this document also includes reference information for the eight-membered ring analogue, "Ethanone, 1-(1-cycloocten-1-yl)-", to provide a broader context for researchers working with larger ring structures. The objective is to offer a clear, data-driven comparison of how the position of the acetyl group relative to the endocyclic double bond influences spectroscopic properties.

## Introduction

$\alpha,\beta$ -Unsaturated ketones are fundamental structural motifs in a vast array of organic molecules, including many natural products and pharmacologically active compounds. The electronic interaction between the carbonyl group and the carbon-carbon double bond gives rise to characteristic spectroscopic signatures. Understanding how these signatures are affected by structural modifications, such as the position of substitution on a cycloalkene ring, is crucial for structure elucidation and the development of new chemical entities. This guide presents a

comparative analysis of the spectroscopic data for 1-acetyl and 3-acetyl isomers of cyclopentene and cyclohexene, providing a valuable resource for researchers in the field.

## Data Presentation

The following tables summarize the available quantitative spectroscopic data for the selected acetyl-cycloalkene isomers.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound	Olefinic Proton (δ, ppm)	Methyl Protons (δ, ppm)	Other Protons (δ, ppm)
3-Acetyl-2-cyclopentenone	6.62 (t, J = 1.8 Hz, 1H)	2.48 (s, 3H)	2.76 (m, 2H), 2.50 (m, 2H)
3-Acetyl-2-cyclohexenone	Data not available	Data not available	Data not available
Ethanone, 1-(1-cyclohexen-1-yl)-	Data not available	Data not available	Data not available
Ethanone, 1-(1-cycloocten-1-yl)-	Data not available	Data not available	Data not available

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound	Carbonyl Carbon ( $\delta$ , ppm)	Olefinic Carbons ( $\delta$ , ppm)	Methyl Carbon ( $\delta$ , ppm)	Other Carbons ( $\delta$ , ppm)
3-Acetyl-2-cyclopentenone	210.2, 197.2	137.0, 135.5	26.3	35.4, 27.8
3-Acetyl-2-cyclohexenone	Data not available	Data not available	Data not available	Data not available
Ethanone, 1-(1-cyclohexen-1-yl)-	Data not available	Data not available	Data not available	Data not available
Ethanone, 1-(1-cycloocten-1-yl)-	Data not available	Data not available	Data not available	Data not available

Table 3: Infrared (IR) Spectroscopic Data

Compound	C=O Stretch (cm-1)	C=C Stretch (cm-1)
3-Acetyl-2-cyclopentenone	1715, 1681	Not specified
3-Acetyl-2-cyclohexenone	Not specified	Not specified
Ethanone, 1-(1-cyclohexen-1-yl)-	~1670	~1640
Ethanone, 1-(1-cycloocten-1-yl)-	Data not available	Data not available

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3-Acetyl-2-cyclopentenone	124.0527	Not specified
3-Acetyl-2-cyclohexenone	138.0681	Not specified
Ethanone, 1-(1-cyclohexen-1-yl)-	124	109, 81, 43
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-[1]	124[1]	43 (acetyl cation)[1]
Ethanone, 1-(1-cycloocten-1-yl)-	(Predicted: 152)	Not available

## Experimental Protocols

The data presented in this guide were compiled from various sources. The following are generalized experimental protocols for the spectroscopic techniques cited.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ .<sup>[2]</sup> Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

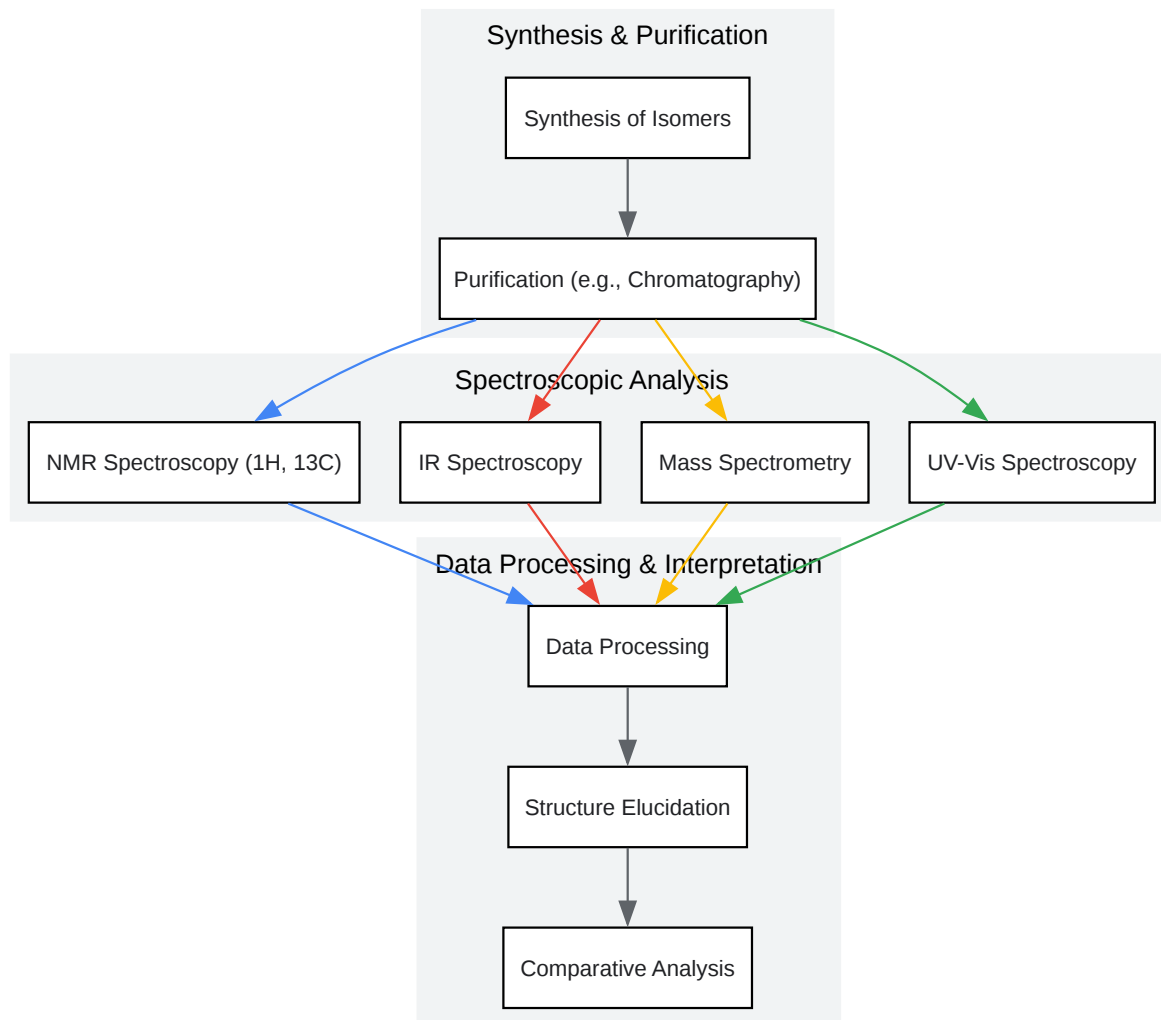
**Infrared (IR) Spectroscopy:** IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.<sup>[2]</sup> Samples were analyzed as thin films on NaCl or KBr plates, or as a solution in an appropriate solvent.<sup>[2]</sup> Absorption frequencies are reported in wavenumbers ( $\text{cm}^{-1}$ ).

**Mass Spectrometry (MS):** Mass spectra were acquired on a mass spectrometer using electron ionization (EI).<sup>[2]</sup> The electron energy was typically set to 70 eV. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

## Mandatory Visualization

## Experimental Workflow for Spectroscopic Analysis

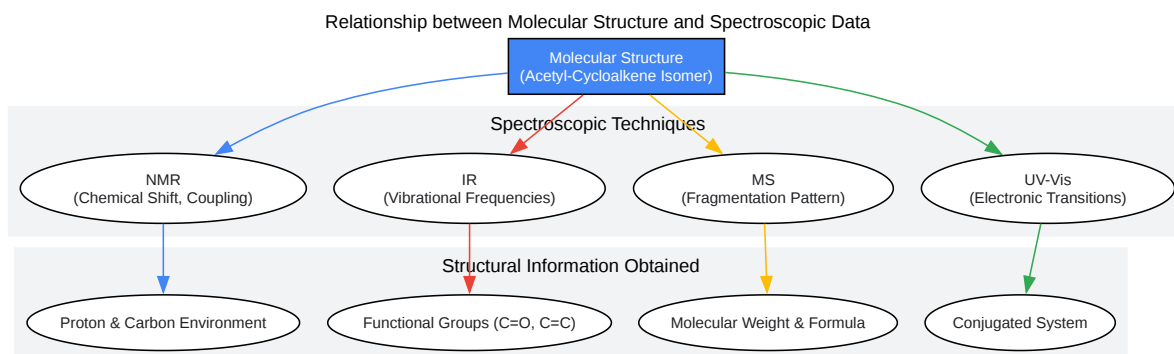
## Experimental Workflow for Spectroscopic Analysis of Acetyl-Cycloalkenes



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of acetyl-cycloalkene isomers.

## Logical Relationship of Spectroscopic Data to Molecular Structure



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Caption: The relationship between the molecular structure of an acetyl-cycloalkene and the information derived from various spectroscopic techniques.

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## References

- 1. Buy Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | 3168-90-9 [smolecule.com]
- 2. pstorage-acis-6854636.s3.amazonaws.com [pstorage-acis-6854636.s3.amazonaws.com]
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